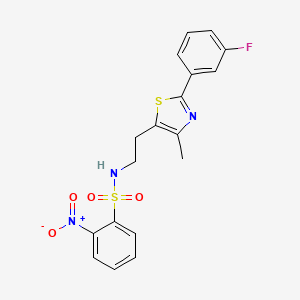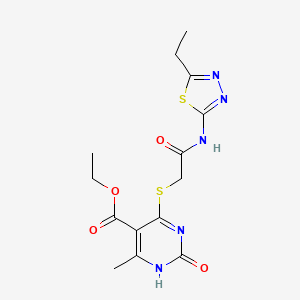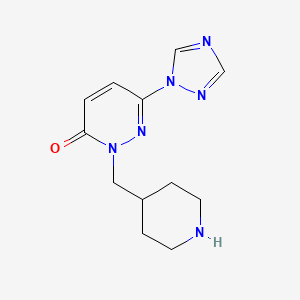
N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The molecular weight of this compound is 245.3 g/mol. More detailed physical and chemical properties may be available in specialized chemical databases.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel thiourea derivatives and their metal complexes have been a significant area of interest. For instance, Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative and its Co(II), Ni(II), and Cu(II) complexes, exploring their thermal, electrochemical behaviors, antioxidant, and antitumor activities. These complexes were characterized using various analytical methods, revealing their potential in biomedical applications (Yeşilkaynak et al., 2017).
Antioxidant and Antitumor Activities
The antioxidant and antitumor properties of thiourea derivatives and their complexes have been extensively investigated. For example, Yeşilkaynak et al. (2016) focused on the synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes, studying their antioxidant and anticancer activities, particularly against MCF-7 breast cancer cells (Yeşilkaynak, 2016).
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives has also been a subject of study. Sowmya et al. (2018) synthesized various N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and investigated their antibacterial and antifungal potentials. These compounds showed promising activity against specific bacterial and fungal strains (Sowmya et al., 2018).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the potential biological targets of thiophene derivatives. Cakmak et al. (2022) synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and performed docking studies to understand its binding with a lung cancer protein. This approach helps in elucidating the molecular interactions and potential therapeutic targets of such compounds (Cakmak et al., 2022).
Corrosion Inhibition
Apart from biomedical applications, thiourea derivatives have also been studied for their corrosion inhibition properties. Zulkifli et al. (2017) investigated the efficiency of thiourea derivatives as corrosion inhibitors on mild steel in acidic conditions, highlighting the potential of these compounds in industrial applications (Zulkifli et al., 2017).
Mechanism of Action
Future Directions
The compound is part of a series of compounds that have been identified as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests potential future directions in the optimization and application of these compounds in relevant biological contexts.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S3/c13-9(8-2-1-4-17-8)12-10(16)11-7-3-5-18(14,15)6-7/h1-2,4,7H,3,5-6H2,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHTJRVYDNPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
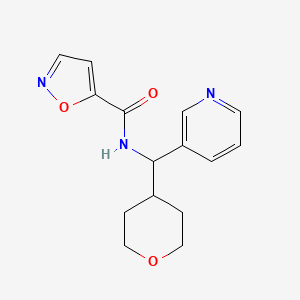

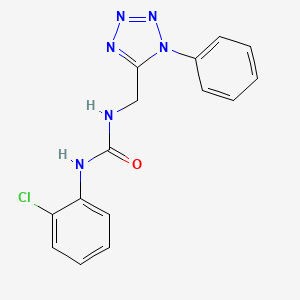
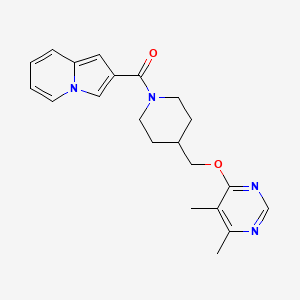
![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2734850.png)
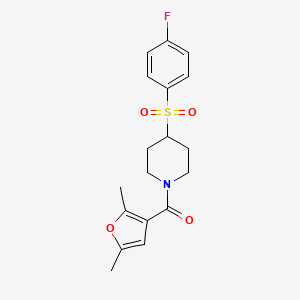
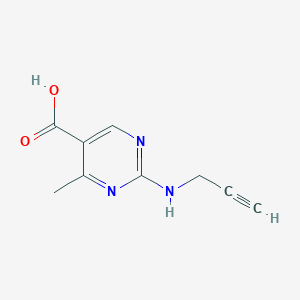
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)

![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)
